molecular formula C10H10N4OS B1274206 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 36855-78-4

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B1274206
CAS RN: 36855-78-4
M. Wt: 234.28 g/mol
InChI Key: MUMUKRNKRCYTQB-UHFFFAOYSA-N
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Description

The compound 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This class of compounds is known for its diverse biological activities and potential applications in various fields such as medicinal chemistry, dye production, and materials science.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives has been reported using different methods. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a solvent-free method under microwave irradiation, which is a rapid and efficient technique . Another synthesis approach involved the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process, followed by oxidation with copper(II) chloride to yield novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives .

Molecular Structure Analysis

The molecular structures of these compounds were confirmed using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. Additionally, X-ray single-crystal diffraction was used to determine the crystal structures, providing detailed information on atom positions, bond lengths, bond angles, and dihedral angles .

Chemical Reactions Analysis

The 1,3,4-thiadiazole derivatives can undergo various chemical reactions, including coordination with metal ions to form complexes. For example, the coordination of the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives with copper(II) ions resulted in the formation of stable planar complexes . Additionally, the use of 4-amino-2,1,3-benzothiadiazole as a bidentate directing group facilitated the Pd(II)-catalyzed C-H activation/functionalization of carboxamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of the thiadiazole ring imparts certain electronic characteristics that can affect their interaction with biological targets. Molecular docking studies have been performed to predict the interaction of these compounds with enzymes such as dihydrofolate reductase, suggesting potential inhibitory activity . The cytotoxicity of these derivatives against various human cancer cell lines has also been evaluated, with some compounds showing significant activity .

Scientific Research Applications

Microwave-Assisted Synthesis and Anticancer Evaluation

  • Study: Microwave-assisted synthesis of benzamide derivatives with thiadiazole scaffold showed promising in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The compounds exhibited comparable GI50 values to the standard drug Adriamycin (Tiwari et al., 2017).

Fluorescence Effects in Bioactive Compounds

  • Study: Spectroscopic and theoretical studies of fluorescence effects in bio-active compounds related to 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide revealed interesting fluorescence phenomena, influenced by aggregation factors and charge transfer effects. These effects varied with solvent and pH levels (Matwijczuk et al., 2018).

Application in Photodynamic Therapy

  • Study: New zinc phthalocyanine compounds substituted with benzamide derivative groups containing Schiff base showed high singlet oxygen quantum yield, making them potential candidates for photodynamic therapy in cancer treatment (Pişkin et al., 2020).

Synthesis and Complex Formation

  • Study: Synthesis of thiadiazolobenzamide and its complexes with Ni and Pd was explored. These complexes could potentially have applications in various fields, including catalysis and materials science (Adhami et al., 2012).

Antibacterial and Antifungal Activities

  • Study: Derivatives of 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide showed significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Patel & Patel, 2015).

Nematicidal Activities

  • Study: Novel derivatives containing 1,3,4-thiadiazole amide groups exhibited nematicidal activities, indicating their potential as agrochemicals (Liu et al., 2022).

Future Directions

The future directions for the research and development of “4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide” and its derivatives could include further exploration of their potential as antitumor agents , as well as their potential in other therapeutic areas such as antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities .

properties

IUPAC Name

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4OS/c1-6-13-14-10(16-6)12-9(15)7-2-4-8(11)5-3-7/h2-5H,11H2,1H3,(H,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMUKRNKRCYTQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30190342
Record name Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide

CAS RN

36855-78-4
Record name 4-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36855-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036855784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 4-amino-N-(2-methyl-1,3,4-thiadiazol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30190342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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